2-Morpholinophenol
Overview
Description
2-Morpholinophenol is an organic compound that contains both a morpholine ring and a phenol ring1. It has a molecular weight of 179.221.
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs can be achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds2. The synthesis is often performed in a stereoselective manner and using transition metal catalysis2.
Molecular Structure Analysis
The molecular formula of 2-Morpholinophenol is C10H13NO23. It contains total 27 bond(s); 14 non-H bond(s), 6 multiple bond(s), 1 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 tertiary amine(s) (aromatic), 1 aromatic hydroxyl(s), and 1 ether(s) (aliphatic)4.
Chemical Reactions Analysis
Phenolic compounds like 2-Morpholinophenol are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions5. Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone5.
Physical And Chemical Properties Analysis
2-Morpholinophenol is a solid at room temperature1. It is sealed in dry storage and has a purity of 95%1.
Scientific Research Applications
Gene Expression Regulation and Clinical Trials
2-Morpholinophenol, as part of morpholino oligos (Morpholinos), plays a significant role in gene expression regulation. Morpholinos are currently in clinical trials for the treatment of Duchenne muscular dystrophy. A Morpholino analog has also been involved in a clinical trial as a potential anti-bioterrorism agent against the Marburg virus. The efficiency of Morpholinos is enhanced by conjugation with cell-penetrating peptides (CPP), forming CPP-Morpholino conjugates (PPMOs). PPMOs are extensively used in researching viral, bacterial, genetic, and other diseases and are being developed as potential therapeutic agents (Moulton, 2013).
Chemical Synthesis and Potential Anti-inflammatory Properties
A novel series of thiophene derivatives, including 1-(4-morpholinophenyl)ethanone, have shown significant anti-inflammatory activity. These derivatives, through their interaction and subsequent chemical reactions, have been found to inhibit carrageenan-induced paw edema in albino rats, indicating their potential as anti-inflammatory agents (Helal et al., 2015).
Pharmacological Synthesis and Drug Discovery
2-Morpholinophenol is instrumental in the synthesis of bioactive molecules and drugs. For instance, the synthesis of 2-aminothiophenes through the Gewald Reaction using morpholine-trifluoroacetic acid salt as a catalyst is a pivotal process in drug synthesis. This synthesis leads to the creation of molecules with bisheterocyclic frameworks, which are significant in pharmacological research (Snieckus & Miranzadeh, 2017).
Photodynamic Therapy Applications
Morpholine derivatives, such as morpholine substituted Zn(II) phthalocyanine, have been synthesized and characterized for their potential in photodynamic therapy. These derivatives exhibit properties such as DNA/BSA binding, DNA photocleavage, and topoisomerase I inhibition, making them potential agents for photodynamic therapy applications (Barut et al., 2017).
Medicinal Chemistry and Pharmacological Activity
Morpholine, as a heterocycle, is a key component in various bioactive molecules and drugs. Its usage in medicinal chemistry is attributed to its diverse biological activities and its ability to improve the pharmacokinetic profiles of bioactive molecules. Morpholine derivatives have shown significant contributions to enzyme inhibitors and affinity for various receptors, enhancing their potential in drug design and development (Kourounakis et al., 2020).
Safety And Hazards
2-Morpholinophenol is classified as a danger according to GHS05 and GHS071. It may cause skin irritation, serious eye irritation, and respiratory irritation7.
Future Directions
While there are no specific future directions for 2-Morpholinophenol, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies8.
properties
IUPAC Name |
2-morpholin-4-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h1-4,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPYFWTYGZZUMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383651 | |
Record name | 2-morpholinophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinophenol | |
CAS RN |
41536-44-1 | |
Record name | 2-morpholinophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 41536-44-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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